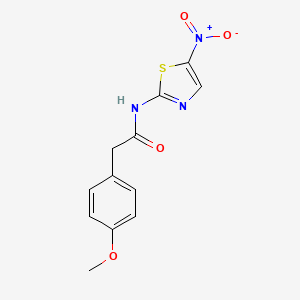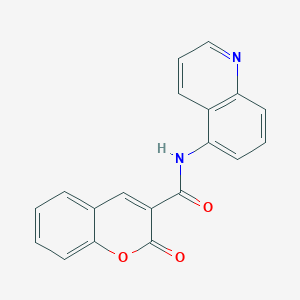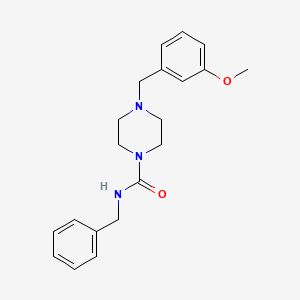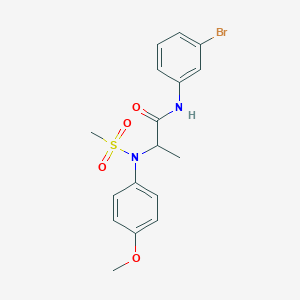![molecular formula C27H29N3O3 B5145187 2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol, also known as DNBP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family, which has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. DNBP is a potent antioxidant that has been shown to protect against oxidative stress and DNA damage.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its antioxidant properties. This compound has been shown to protect against oxidative stress and DNA damage in various cell types, including neuronal cells, liver cells, and immune cells. This compound has also been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol is not fully understood, but it is believed to act as a free radical scavenger by donating hydrogen atoms to reactive oxygen species (ROS) and neutralizing them. This compound may also activate various signaling pathways involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect against oxidative stress and DNA damage, reduce inflammation, and regulate cell signaling pathways. In vivo studies have shown that this compound can protect against liver damage, improve cognitive function, and reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for scientific research. This compound is also highly soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations, including its relatively low water solubility, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Further studies are needed to investigate the efficacy and safety of this compound in animal models of these diseases. Another area of research is the development of novel derivatives of this compound with improved properties, such as increased water solubility or enhanced antioxidant activity. Finally, the use of this compound in combination with other compounds, such as other antioxidants or anti-inflammatory agents, may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have potent antioxidant and anti-inflammatory properties, and may have therapeutic potential for a range of diseases. This compound is a stable and cost-effective compound that can be easily synthesized in large quantities, making it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of research.
Métodos De Síntesis
2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-aminobenzimidazole to form a key intermediate, which is then reacted with 2,6-di-tert-butyl-4-chlorophenol. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a cost-effective compound for scientific research.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-26(2,3)20-15-19(16-21(24(20)31)27(4,5)6)29-23-10-8-7-9-22(23)28-25(29)17-11-13-18(14-12-17)30(32)33/h7-16,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPNRIOQNAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)


![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)



![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)